AdcAhxArg4NH(CH2)6NH2
Description
AdcAhxArg4NH(CH2)6NH2 is a synthetic compound hypothesized to combine adamantane carboxylic acid (Adc), aminohexanoic acid (Ahx), arginine (Arg), and a hexamethylene diamine [NH(CH2)6NH2] chain.
Properties
Molecular Formula |
C46H84N24O9 |
|---|---|
Molecular Weight |
1117.3 g/mol |
IUPAC Name |
(2S,3S,4R,5R)-N-[6-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-(6-aminohexylamino)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-6-oxohexyl]-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolane-2-carboxamide |
InChI |
InChI=1S/C46H84N24O9/c47-17-5-1-2-6-18-57-37(74)26(12-8-20-59-43(49)50)67-39(76)28(14-10-22-61-45(53)54)69-40(77)29(15-11-23-62-46(55)56)68-38(75)27(13-9-21-60-44(51)52)66-30(71)16-4-3-7-19-58-41(78)34-32(72)33(73)42(79-34)70-25-65-31-35(48)63-24-64-36(31)70/h24-29,32-34,42,72-73H,1-23,47H2,(H,57,74)(H,58,78)(H,66,71)(H,67,76)(H,68,75)(H,69,77)(H2,48,63,64)(H4,49,50,59)(H4,51,52,60)(H4,53,54,61)(H4,55,56,62)/t26-,27-,28-,29-,32-,33+,34-,42+/m0/s1 |
InChI Key |
AKYVNHGFJFUSDY-HYKQOWLKSA-N |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)C(=O)NCCCCCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCCCCCCN)O)O)N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)C(=O)NCCCCCC(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NCCCCCCN)O)O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
BBR3464: A Polynuclear Platinum Anticancer Agent
Structure : [(trans-PtCl(NH3)2)2{μ-trans-Pt(NH3)2(NH2(CH2)6NH2)2}]4+ .
Key Features :
- Hexamethylene Diamine Role : Acts as a flexible linker, enabling DNA interstrand cross-links.
- DNA Binding : Forms 1,4-interstrand cross-links at guanine N7 positions, with a rapid binding half-life (~40 min) due to its +4 charge .
- Biological Activity : Completed Phase I clinical trials, demonstrating efficacy in tumor models through charge-mediated DNA association .
Comparison with AdcAhxArg4NH(CH2)6NH2 :
- The (CH2)6NH2 group in both compounds likely enhances cellular uptake and target binding. However, BBR3464’s platinum centers drive cytotoxicity, whereas this compound’s arginine and Adc groups may prioritize protein interactions or solubility.
PAMAM Dendrimers with Hexylamide Surface Groups
Structure : Dendri-PAMAM(NHCO(CH2)4CH3) with [NH2(CH2)6NH2] cores (Generations 4–6) .
Key Features :
- Applications: Drug delivery, gene transfection, and nanotechnology.
- Solubility and Stability : Hexylamide termini enhance hydrophobicity, while the (CH2)6NH2 core improves structural rigidity .
Data Table : Selected PAMAM Dendrimers with Hexamethylene Diamine Cores
| CAS No. | Generation | Surface Group | Molecular Formula |
|---|---|---|---|
| 64,095-6-4 | G=4 | Hexylamide (NHCOC4H9) | [NH2(CH2)6NH2]:(G=4); PAMAM(NHCOC4H9)64 |
| 64,096-4 | G=5 | Hexylamide (NHCOC4H9) | [NH2(CH2)6NH2]:(G=5); PAMAM(NHCOC4H9)128 |
Comparison :
Comparison :
- The (CH2)6NH2 group in nylon 6,6 provides mechanical strength through hydrogen bonding. In this compound, this moiety may instead facilitate solubility or ligand-receptor interactions.
Critical Analysis of Structural Motifs
The hexamethylene diamine [NH(CH2)6NH2] group is a versatile linker across disciplines:
- In BBR3464 : Mediates DNA cross-linking via charge and flexibility .
- In Dendrimers : Stabilizes 3D architecture for payload encapsulation .
- In Nylon 6,6: Serves as a monomer for polymerization .
For this compound, this linker may similarly enhance biodistribution or molecular recognition, though its adamantane and arginine residues likely introduce unique steric and electrostatic properties.
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